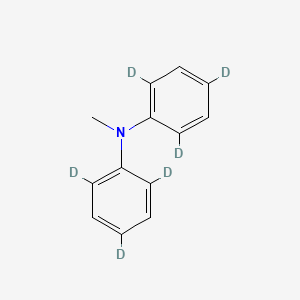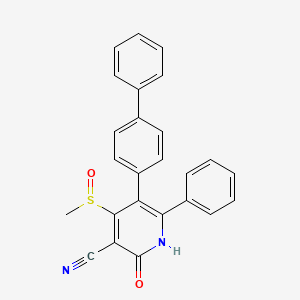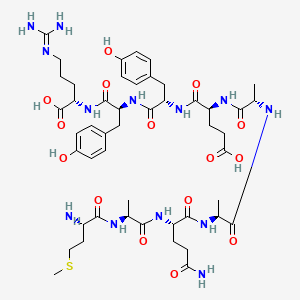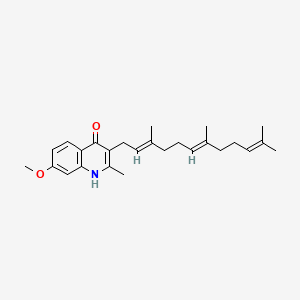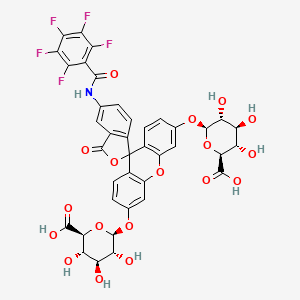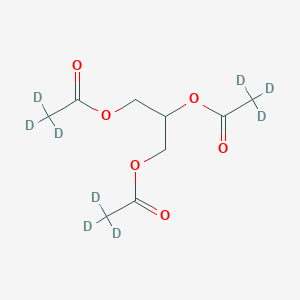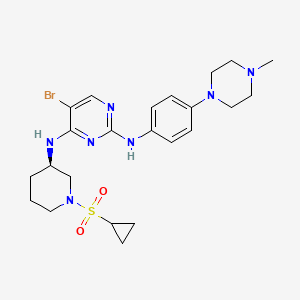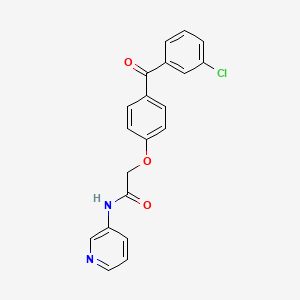
2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The exact synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain . it is known that the compound is synthesized through a series of organic reactions involving the use of reagents such as pyridine and chlorobenzoyl chloride . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
LUF7244 undergoes various chemical reactions, primarily involving its interaction with potassium channels. It acts as a negative allosteric modulator, which means it binds to a site on the potassium channel that is different from the active site and induces a conformational change that affects the channel’s activity . Common reagents used in these reactions include dofetilide and pentamidine . The major products formed from these reactions are functional potassium channels that can effectively repolarize cardiomyocytes .
Applications De Recherche Scientifique
LUF7244 has several scientific research applications, particularly in the fields of cardiac pharmacology and electrophysiology. It has been used to study the mechanisms of potassium channel trafficking and the effects of various drugs on these channels . In medicine, LUF7244 has potential therapeutic applications for conditions such as long QT syndrome and other cardiac arrhythmias . It is also used in biological research to understand the molecular mechanisms underlying cardiac action potentials and the role of potassium channels in these processes .
Mécanisme D'action
The mechanism of action of LUF7244 involves its binding to voltage-gated potassium 11.1 channels and modulating their activity . By acting as a negative allosteric modulator, LUF7244 induces a conformational change in the channel that affects its ability to conduct potassium ions . This modulation can rescue defective trafficking of the channels and restore their function, thereby normalizing the repolarization of cardiomyocytes . The molecular targets of LUF7244 are the potassium channels themselves, and the pathways involved include the regulation of cardiac action potentials and ion homeostasis .
Comparaison Avec Des Composés Similaires
LUF7244 is unique in its ability to act as both a negative allosteric modulator and activator of potassium channels . Similar compounds include dofetilide, which is a class III antiarrhythmic drug that also affects potassium channels but has a different mechanism of action . Another similar compound is pentamidine, which interferes with potassium channel trafficking but does not have the same modulatory effects as LUF7244 . The uniqueness of LUF7244 lies in its dual role as a modulator and activator, which allows it to rescue defective channel trafficking and restore function .
Propriétés
Formule moléculaire |
C20H15ClN2O3 |
|---|---|
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
2-[4-(3-chlorobenzoyl)phenoxy]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C20H15ClN2O3/c21-16-4-1-3-15(11-16)20(25)14-6-8-18(9-7-14)26-13-19(24)23-17-5-2-10-22-12-17/h1-12H,13H2,(H,23,24) |
Clé InChI |
KKKJYDOHVKIIQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)OCC(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


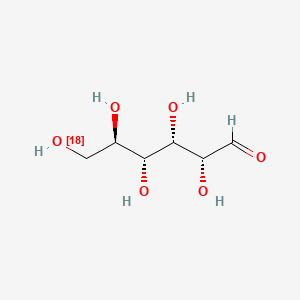

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
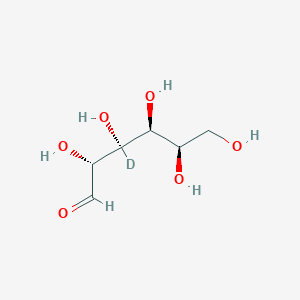
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
